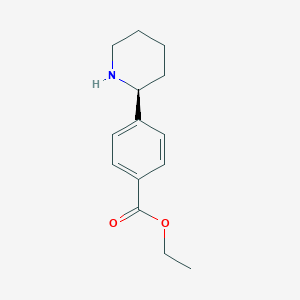
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This particular compound is derived from benzoic acid and features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The ethyl ester group is attached to the benzoic acid moiety, making it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester can be achieved through several methods. One common approach is the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction typically requires heating to reflux conditions to drive the reaction to completion .
Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield benzoic acid and ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, the ester can permeate cell membranes and undergo hydrolysis to release benzoic acid, which exerts antimicrobial and antifungal effects by disrupting microbial cell membranes . The compound’s ability to inhibit enzyme activity and interfere with metabolic pathways also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(2S)-2-piperidinyl-, ethyl ester can be compared with other similar compounds such as:
Ethyl benzoate: Another ester of benzoic acid, but without the piperidine ring.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a medication and insect repellent.
The presence of the piperidine ring in this compound makes it unique and imparts distinct chemical and biological properties compared to these other esters.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
ethyl 4-[(2S)-piperidin-2-yl]benzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3/t13-/m0/s1 |
Clé InChI |
AZMULAKKDFWOJZ-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















